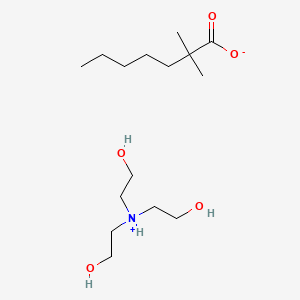

Tris(2-hydroxyethyl)ammonium dimethylheptanoate

Description

Properties

CAS No. |

97259-94-4 |

|---|---|

Molecular Formula |

C15H33NO5 |

Molecular Weight |

307.43 g/mol |

IUPAC Name |

2,2-dimethylheptanoate;tris(2-hydroxyethyl)azanium |

InChI |

InChI=1S/C9H18O2.C6H15NO3/c1-4-5-6-7-9(2,3)8(10)11;8-4-1-7(2-5-9)3-6-10/h4-7H2,1-3H3,(H,10,11);8-10H,1-6H2 |

InChI Key |

YDBGWUWOAKILBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(C)C(=O)[O-].C(CO)[NH+](CCO)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Viscosity : Methacrylate-containing PILs exhibit higher viscosity (320 mPa·s) due to stronger hydrogen bonding and larger anion size, whereas chloride derivatives are less viscous .

- Biodegradability : Lactate and formate derivatives demonstrate high biodegradability (>90% degradation in 28 days) and low toxicity, making them environmentally favorable .

- Thermal Stability: Inorganic anions (e.g., dihydrogenborate) enhance thermal stability (>200°C), while organic anions like palmitate lower decomposition thresholds .

Spectroscopic and Crystallographic Insights

- FTIR/NMR : Hydroxyl (-OH) and ammonium (-NH) groups in tris(2-hydroxyethyl)ammonium salts show broad FTIR peaks at 3000–3700 cm⁻¹, while carboxylate anions (e.g., methacrylate) exhibit C=O stretches near 1700 cm⁻¹ .

- X-ray Crystallography : The tris(2-hydroxyethyl)ammonium cation forms O–H⋯N and O–H⋯S hydrogen bonds with anions, stabilizing crystal lattices. For example, in tris(2-hydroxyethyl)ammonium benzo[d]thiazole-2-thiolate, hydrogen-bonding distances range from 2.65–2.85 Å .

Research Findings and Innovations

- Synthesis: Tris(2-hydroxyethyl)ammonium salts are typically synthesized via acid-base reactions between tris(2-hydroxyethyl)amine and carboxylic/inorganic acids, yielding >95% purity .

- Environmental Impact : Lactate-based PILs show negligible ecotoxicity (EC₅₀ > 1000 mg/L in Daphnia magna assays), outperforming conventional ionic liquids .

- Market Trends : Global demand for tris(2-hydroxyethyl)ammonium surfactants is projected to grow at 4.2% CAGR (2020–2046), driven by green chemistry initiatives .

Biological Activity

Tris(2-hydroxyethyl)ammonium dimethylheptanoate (CAS 97259-94-4) is a compound that has garnered attention in the field of biochemistry and environmental science due to its unique properties and potential applications. This article explores its biological activity, focusing on its biodegradability, toxicity, and interactions with biological systems.

Chemical Structure and Properties

This compound is classified as a quaternary ammonium compound. Its structure consists of a tris(2-hydroxyethyl)ammonium cation paired with the dimethylheptanoate anion. The presence of hydroxyethyl groups contributes to its hydrophilicity, while the dimethylheptanoate moiety provides hydrophobic characteristics.

Biodegradability and Environmental Impact

Recent studies have indicated that compounds similar to this compound exhibit high biodegradability . A comparative analysis showed that these ionic liquids decompose significantly faster than traditional ammonium salts. For instance, the degradation rates were found to be up to five times higher than those of common ionic liquids, with some variants achieving biodegradation levels exceeding 90% within a short incubation period .

Table 1: Biodegradation Rates of Ionic Liquids

| Compound | Biodegradation Rate (%) | Reference |

|---|---|---|

| Tris(2-hydroxyethyl)ammonium lactate | 95 | |

| Tris(2-hydroxyethyl)ammonium hydrogen maleate | 92 | |

| N-methyl imidazolium lactate | 18 |

Toxicity Assessment

The toxicity of this compound has been evaluated through various methods as per European Standards. The results indicate that it is marginally toxic , with significant safety margins for environmental exposure . In laboratory settings, it has shown minimal adverse effects on microbial communities, suggesting its potential as an environmentally friendly alternative in industrial applications.

Biological Activity and Applications

This compound's biological activity extends to its interactions with cellular systems. Preliminary research indicates that it may influence metabolic pathways due to its structural similarity to choline, a vital nutrient in human biology . This resemblance suggests potential roles in neurotransmission and cell membrane integrity.

Case Study: Interaction with Microbial Systems

A study investigating the effects of tris(2-hydroxyethyl)ammonium compounds on microbial growth demonstrated that these compounds could serve as effective solvents for biochemical reactions without significantly inhibiting microbial activity. This property makes them suitable candidates for use in biocatalysis and green chemistry applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tris(2-hydroxyethyl)ammonium dimethylheptanoate, and how can reaction efficiency be validated?

- Methodology :

- Acid-base neutralization : React tris(2-hydroxyethyl)amine with dimethylheptanoic acid in anhydrous ethanol under reflux (70–80°C) for 12–24 hours. Monitor pH to ensure stoichiometric equivalence .

- Validation : Use elemental analysis (C, H, N) to confirm composition. For example, calculated vs. experimental values for C% (e.g., 49.37% vs. 49.31% in analogous compounds) can validate purity .

- Efficiency metrics : Calculate yield via gravimetry and assess byproduct formation using HPLC with a C18 column and UV detection (λ = 254 nm) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- FTIR : Identify functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, C=O at ~1700 cm⁻¹) and compare to reference spectra of analogous ionic liquids .

- NMR : Use ¹H NMR (DMSO-d₆) to resolve peaks for hydroxyethyl groups (δ 3.4–3.6 ppm) and dimethylheptanoate alkyl chains (δ 0.8–1.5 ppm) .

- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .

- HPLC : Employ a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with a mobile phase of acetonitrile/water (70:30) to detect impurities .

Advanced Research Questions

Q. How does anion exchange (e.g., substituting dimethylheptanoate with phosphate or citrate) alter the compound’s physicochemical properties?

- Methodology :

- Synthesis variation : Replace dimethylheptanoic acid with phosphoric or citric acid during neutralization. Purify via recrystallization (e.g., ethyl acetate/ether diffusion) .

- Property analysis :

- Viscosity : Measure using a rotational viscometer at 25°C. Phosphate salts typically show higher viscosity (e.g., 450 cP vs. 220 cP for carboxylates) due to stronger hydrogen bonding .

- Thermal stability : Perform TGA under N₂ (heating rate 10°C/min). Phosphate derivatives often degrade at higher temperatures (~250°C vs. ~200°C for carboxylates) .

Q. What strategies resolve crystallization challenges for X-ray diffraction studies of tris(2-hydroxyethyl)ammonium salts?

- Methodology :

- Solvent optimization : Use slow vapor diffusion (e.g., ethyl acetate layered with diethyl ether) to grow single crystals. Adjust polarity with DMSO if needed .

- Temperature control : Maintain 4°C during crystallization to reduce nucleation rate.

- Data refinement : Apply SHELXL for hydrogen placement (riding model) and O–H···N/S hydrogen bond analysis (e.g., bond lengths 2.7–3.0 Å) .

Q. How can researchers resolve contradictions in reported thermal stability data for tris(2-hydroxyethyl)ammonium ionic liquids?

- Methodology :

- Standardized protocols : Use identical TGA conditions (heating rate, atmosphere) across studies. For example, discrepancies in decomposition temps (e.g., 180–250°C) may arise from moisture content .

- Anion impact : Compare degradation profiles of carboxylate vs. inorganic anions. Phosphate salts generally exhibit higher stability due to stronger ionic interactions .

- Reproducibility : Validate results across three independent syntheses to rule out batch variability .

Q. What computational methods predict solvent interactions and stability of this compound in aqueous systems?

- Methodology :

- MD simulations : Use GROMACS with OPLS-AA forcefield to model hydrogen bonding between hydroxyethyl groups and water (e.g., radial distribution functions for O–H···O) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to estimate interaction energies (e.g., anion-cation pairing energy ~−350 kJ/mol) .

- Validation : Correlate simulation data with experimental viscosity and density measurements (e.g., ±5% error margin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.